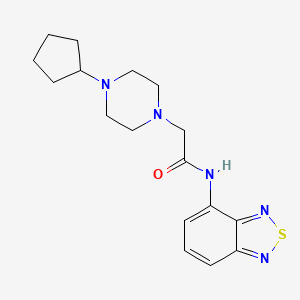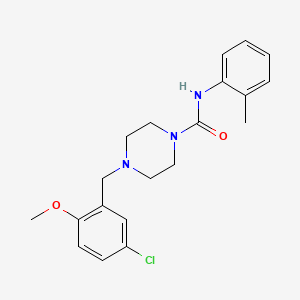
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide
説明
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide, also known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG4 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in apoptosis, making it a promising candidate for cancer therapy.
作用機序
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide exerts its anti-cancer effects by targeting the protein-protein interaction between Bcl-2 and Bak. Bcl-2 is an anti-apoptotic protein that inhibits the pro-apoptotic protein Bak, preventing the activation of the mitochondrial apoptotic pathway. N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide binds to the BH3-binding groove of Bcl-2, disrupting the interaction between Bcl-2 and Bak, leading to the activation of the mitochondrial apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has been tested in animal models and has shown good pharmacokinetic properties, making it a potential candidate for clinical trials.
実験室実験の利点と制限
One advantage of using N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide in lab experiments is its specificity towards the Bcl-2/Bak interaction, which makes it a valuable tool for studying the role of this interaction in apoptosis. However, one limitation is that N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide may not be effective in all types of cancer cells, and its efficacy may vary depending on the genetic makeup of the cancer cells.
将来の方向性
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the efficacy of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide in combination with other targeted therapies.
3. Development of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide analogs with improved pharmacokinetic properties and efficacy.
4. Investigation of the role of Bcl-2/Bak interaction in other diseases, such as neurodegenerative disorders.
5. Development of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide-based diagnostic tools for cancer detection and monitoring.
In conclusion, N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide is a promising small molecule inhibitor that targets the Bcl-2/Bak interaction, making it a potential candidate for cancer therapy. Further research is needed to optimize its synthesis, investigate its efficacy in combination with other therapies, and develop analogs with improved properties.
科学的研究の応用
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting the interaction between Bcl-2 and Bak, leading to the activation of the mitochondrial apoptotic pathway. N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclopentylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c23-16(18-14-6-3-7-15-17(14)20-24-19-15)12-21-8-10-22(11-9-21)13-4-1-2-5-13/h3,6-7,13H,1-2,4-5,8-12H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUGSYZBVOEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4284964.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide](/img/structure/B4284985.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B4284986.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284998.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285010.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285018.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285019.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethylbutyl)-1-piperazinyl]acetamide](/img/structure/B4285030.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285034.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285035.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-thienylmethyl)-1-piperazinyl]acetamide](/img/structure/B4285043.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4285049.png)